![molecular formula C15H15BrO B3346937 1-(Benzyloxy)-4-bromo-2-ethylbenzene CAS No. 1257078-55-9](/img/structure/B3346937.png)
1-(Benzyloxy)-4-bromo-2-ethylbenzene
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance and odor if it has been synthesized and studied .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
The physical properties of an organic compound include its melting point, boiling point, solubility, and density. Chemical properties include its reactivity with other substances .Scientific Research Applications
Synthesis of Novel Chalcones Derivatives
This compound can be used in the synthesis of novel chalcones derivatives . Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . These compounds are synthesized by coupling with aromatic substituted aldehyde .
Antimicrobial Activity
The synthesized chalcones derivatives from “1-(Benzyloxy)-4-bromo-2-ethylbenzene” have been screened for antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents .
Antioxidant Activity
In addition to their antimicrobial properties, these chalcones derivatives have also been evaluated for in-vitro antioxidant activity . This suggests potential applications in health supplements and pharmaceuticals designed to combat oxidative stress .
Anti-Melanogenic Agents
Research has shown that certain chemical derivatives can be used as anti-melanogenic compounds . While “1-(Benzyloxy)-4-bromo-2-ethylbenzene” is not specifically mentioned, it’s possible that it could be used to synthesize similar compounds .
Food Industry
The potential anti-melanogenic properties of derivatives of “1-(Benzyloxy)-4-bromo-2-ethylbenzene” could have applications in the food industry . For example, they could be used to prevent browning in certain foods .
Cosmetics Industry
The same anti-melanogenic properties could also be useful in the cosmetics industry . They could potentially be used in the development of skin-lightening products or to treat hyperpigmentation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-ethyl-1-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINXKFWEJVJWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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